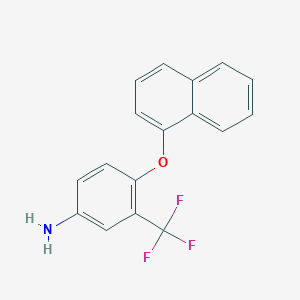

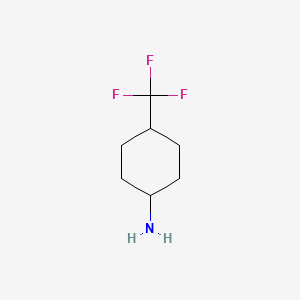

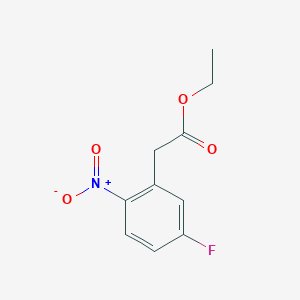

4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline (1-NOA) is an organic compound that has recently emerged as a promising chemical for use in scientific research. It is gaining attention due to its unique properties, which make it an ideal candidate for a variety of lab experiments and research applications.

Scientific Research Applications

Catalytic Methods for Synthesis

Research into the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are pivotal in producing organic azo pigments, medicines, and pesticides, has highlighted the effectiveness of certain catalysts in facilitating these reactions. Notably, phosphorus trichloride has been identified as an effective catalyst under relatively mild conditions, demonstrating the compound's utility in chemical synthesis processes (Shteinberg, 2022).

Material Science and Vibrational Analysis

Studies on the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and similar compounds have provided insights into the effects of substituents on the vibrational spectra of aniline molecules. These analyses are crucial for understanding the electronic and structural properties of potential Non-Linear Optical (NLO) materials, offering a pathway to the development of advanced optical and electronic materials (Revathi et al., 2017).

Synthesis of Trifluoromethoxylated Aniline Derivatives

Research into the synthesis of trifluoromethoxylated aromatic compounds has addressed the challenges associated with traditional synthesis methods. A user-friendly protocol employing Togni reagent II has been developed for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate. This method provides a new avenue for creating pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Electrochemical Properties and Polymerization

Investigations into the electrochemical copolymerization of 1-naphthylamine with aniline have unveiled the potential for creating conductive polymers. These polymers exhibit promising electrochemical and spectroelectrochemical properties, suggesting their applicability in electronic devices (Chung, Wen, & Gopalan, 2001).

Spectroscopic Investigations

Spectroscopic studies of compounds like 4-nitro-3-(trifluoromethyl)aniline have deepened our understanding of molecular interactions and the influence of substituents on molecular properties. These studies are fundamental for the development of new materials with specific electronic and optical properties (Saravanan, Balachandran, & Viswanathan, 2014).

properties

IUPAC Name |

4-naphthalen-1-yloxy-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO/c18-17(19,20)14-10-12(21)8-9-16(14)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNOIBIMLHDNLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531684 |

Source

|

| Record name | 4-[(Naphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline | |

CAS RN |

83054-43-7 |

Source

|

| Record name | 4-[(Naphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)